Holacurtine vs 17-Epi-Holacurtine: C-17 Stereochemistry Governs an 86-Fold HL-60 Cytotoxicity Differential
In a direct head-to-head assay within the same study, holacurtine (1, C-17 β-acetyl configuration) and its C-17 epimer 17-epi-holacurtine (3, C-17 α-acetyl) were tested in parallel against HL-60 human promyelocytic leukemia cells. Holacurtine exhibited an IC50 of 0.86 μg/mL, whereas 17-epi-holacurtine demonstrated markedly greater potency with an IC50 of 0.01 μg/mL, a difference specifically highlighted by the authors: 'Particularly noteworthy is the marked increase in potency against HL-60 observed for 17-epi-holacurtine (3), especially, when compared to that of the closely related epimer 1 (IC50 0.01 vs. 0.86 μg/mL)' [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against HL-60 human promyelocytic leukemia cells |
|---|---|
| Target Compound Data | Holacurtine (1): IC50 = 0.86 μg/mL |
| Comparator Or Baseline | 17-Epi-holacurtine (3): IC50 = 0.01 μg/mL |
| Quantified Difference | 86-fold lower potency for holacurtine (ratio: 0.86 / 0.01 = 86) |
| Conditions | HL-60 cells in MEM supplemented with 10% fetal calf serum and kanamycin; MTT staining method; 3-day culture; experiments repeated three times; initial test concentration 25 μg/mL with four concentrations examined |
Why This Matters
Researchers requiring the less potent C-17 β-acetyl reference compound for stereochemistry-activity relationship (SAR) studies or seeking a negative control for 17-epi-holacurtine potency experiments must specify CAS 17934-63-3; inadvertent procurement of the epimer would introduce an 86-fold potency error in HL-60 cytotoxicity readouts.
- [1] Kam TS, Sim KM, Koyano T, Toyoshima M, Hayashi M, Komiyama K. Cytotoxic and leishmanicidal aminoglycosteroids and aminosteroids from Holarrhena curtisii. J Nat Prod. 1998;61(11):1332-1336. doi:10.1021/np970545f View Source
